2,2-Difluoro-3-hydroxybutanoic acid is an organic compound with the molecular formula CHFO. This compound features two fluorine atoms and a hydroxyl group attached to a butanoic acid backbone, making it notable for its unique chemical properties. It is classified as a difluorinated hydroxy acid and is recognized for its potential applications in various fields, including medicinal chemistry and materials science.
The compound is primarily sourced through synthetic routes involving fluorination processes. It falls under the category of fluorinated organic compounds, which are increasingly significant in pharmaceuticals and agrochemicals due to their enhanced biological activity and stability. The classification can be summarized as follows:
The synthesis of 2,2-difluoro-3-hydroxybutanoic acid can be achieved through various methods, primarily focusing on the fluorination of 3-hydroxybutanoic acid. One common method involves using fluorinating agents such as diethylaminosulfur trifluoride or bis(2-methoxyethyl)aminosulfur trifluoride.
The molecular structure of 2,2-difluoro-3-hydroxybutanoic acid includes:
This structure contributes to its unique reactivity and interactions in biochemical processes.
2,2-Difluoro-3-hydroxybutanoic acid can participate in several chemical reactions:
The mechanism of action for 2,2-difluoro-3-hydroxybutanoic acid involves its interaction with biological systems where it may act as a substrate or inhibitor in enzymatic reactions. Its unique structure allows it to participate in metabolic pathways that involve fluorinated compounds.
While specific pharmacokinetic data is limited, similar compounds have shown varied absorption and distribution profiles in biological systems. The presence of fluorine atoms often enhances metabolic stability and alters biological activity.
Mutant isocitrate dehydrogenase enzymes (IDH1/2) in acute myeloid leukemia (AML) catalyze the aberrant production of oncometabolites, including (2R,3S)-2,3-dihydroxybutanoic acid (2,3-DHBA). This structurally analogous compound to 2,2-difluoro-3-hydroxybutanoic acid arises from mutant IDH-mediated reductive carboxylation of α-ketobutyrate. Metabolomic analyses of AML patient plasma revealed a strong correlation (p < 0.0001) between 2,3-DHBA and the established oncometabolite 2-hydroxyglutarate (2R-HG). Remarkably, 2,3-DHBA outperformed 2R-HG as a biomarker for IDH mutations (AUC 0.861; 87.3% sensitivity) [3]. This enzymatic pathway highlights the potential of IDH-targeted synthesis for generating fluorinated hydroxyacid precursors. The stereoselectivity of mutant IDH2 (R140 variant) further enables chiral 3-hydroxy acid synthesis, critical for bioactive molecule design [3].
Table 1: Enzymatic Metabolite Correlations in IDH-Mutant AML
Metabolite | IDH Mutation Correlation | Biomarker Performance (AUC) |
---|---|---|
2,3-DHBA | Strong (p < 0.0001) | 0.861 |
2R-HG | Strong (p < 0.0001) | Lower than 2,3-DHBA |
Hexafluoroisopropanol (HFIP) serves as a dual-purpose reagent and catalyst for synthesizing 2,2-difluoro-3-hydroxy acids. In Mukaiyama aldol reactions, HFIP activates fluoroenolates to form 4-hydroxy-1,1,1,3,3-pentafluoroalkyl ketones, key intermediates for fluorinated hydroxyacids. This method exploits HFIP’s strong hydrogen-bond-donating capacity ([A] value = 0.10) to stabilize electrophilic intermediates and direct regioselective C–C bond formation [4] [10]. Advantages include:
Table 2: HFIP Efficiency in Aldol Reactions for Difluoro-Hydroxyacid Synthesis
Aldehyde Substrate | Reaction Time (h) | Yield (%) | Key Advantage |
---|---|---|---|
Aliphatic (e.g., butyraldehyde) | 6–8 | 82 | No side-product formation |
Aromatic (e.g., benzaldehyde) | 4–6 | 78 | High regioselectivity (>95:5) |
A selective haloform reaction enables efficient cleavage of CO–CF₃ bonds in pentafluoroketones to generate 2,2-difluoro-3-hydroxyacids. Under mild basic conditions (e.g., K₂CO₃/MeOH), this method achieves exclusive scission of the CO–CF₃ bond over CO–CF₂R bonds, avoiding structural isomers. Key innovations include:
Cyclopropyl variants of 2,2-difluoro-3-hydroxy acids (e.g., 3-cyclopropyl-2,2-difluoro-3-hydroxybutanoic acid, CAS# 1250527-80-0) are synthesized via stereocontrolled cyclopropanation. The protocol involves:
A tandem Reformatsky-Claisen sequence constructs branched-chain difluoro hydroxy acids. The process initiates with zinc-mediated Reformatsky reaction between ethyl bromodifluoroacetate and aldehydes, yielding β-hydroxy esters. Subsequent Claisen rearrangement with allyl alcohol generates γ,δ-unsaturated 2,2-difluoro-3-hydroxy acids. Critical optimizations include:
Table 3: Multi-Step Synthesis Pathways for Difluoro-Hydroxyacid Derivatives
Method | Key Reagents/Conditions | Product Example | Complexity Achieved |
---|---|---|---|
Cyclopropanation | Cu(acac)₂, diazomethane, 40°C | 3-Cyclopropyl-2,2-difluoro-3-hydroxybutanoic acid | Quaternary stereocenters |
Reformatsky-Claisen | SmI₂ (cat.), MW 150°C, allyl alcohol | 2,2-Difluoro-3-hydroxypent-4-enoic acid | Chain-elongated unsaturated acids |
The 2,2-difluoro-3-hydroxybutanoate scaffold mimics natural metabolites like 2,3-DHBA, enabling targeted inhibition of oncogenic pathways. Its hydrogen-bond-donating capacity (CF₂H group, [A] = 0.05–0.10) and moderate lipophilicity (logP ≈0.87) allow optimal engagement with enzyme active sites mutated in cancers [3] [4]. Structural diversification at C3 (e.g., cyclopropyl, allyl) further modulates target specificity, positioning this scaffold as a versatile platform for IDH1/2 inhibitor development [6].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0